SR-3029

Description

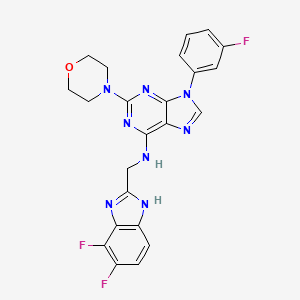

Structure

3D Structure

Properties

IUPAC Name |

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBMEQPREMCWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR-3029: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). This document details the core mechanism, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

SR-3029 is a potent, ATP-competitive inhibitor of the serine/threonine kinases CK1δ and CK1ε.[1] Its primary mechanism of action involves the suppression of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] By inhibiting CK1δ/ε, SR-3029 prevents the phosphorylation of key components in the β-catenin destruction complex, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This prevents its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes that promote cell proliferation and survival.[3][4] Preclinical studies have demonstrated that SR-3029's anti-tumor effects are a direct consequence of this inhibition, leading to apoptosis and reduced tumor growth in various cancer models.[3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for SR-3029's inhibitory activity and cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Ki (nM) |

| Casein Kinase 1δ (CK1δ) | 44 | 97 |

| Casein Kinase 1ε (CK1ε) | 260 | 97 |

| CDK4/cyclin D1 | 576 | - |

| CDK4/cyclin D3 | 368 | - |

| CDK6/cyclin D1 | 428 | - |

| CDK6/cyclin D3 | 427 | - |

| FLT3 | 3000 | - |

| Data sourced from multiple studies.[1][4] |

Table 2: In Vitro Cellular Efficacy

| Cell Line | Cancer Type | EC50 (nM) |

| A375 | Human Melanoma | 86 |

| Data sourced from multiple studies.[1][4][7] |

Key Signaling Pathway

The primary signaling pathway affected by SR-3029 is the canonical Wnt/β-catenin pathway. Inhibition of CK1δ/ε by SR-3029 disrupts the normal function of the β-catenin destruction complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. caymanchem.com [caymanchem.com]

- 5. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]

- 6. Therapeutic targeting of casein kinase 1δ in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

SR-3029 Target Validation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation studies for SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). This document summarizes key preclinical data, outlines detailed experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

SR-3029 is a small molecule inhibitor that has demonstrated significant potential in preclinical cancer models.[1] It acts as an ATP-competitive inhibitor of CK1δ and CK1ε, two serine/threonine kinases implicated in the regulation of several oncogenic signaling pathways.[2] Notably, aberrant activity of CK1δ and CK1ε has been linked to the Wnt/β-catenin and Hedgehog-GLI signaling cascades, both of which are critical drivers in various malignancies, including breast cancer and melanoma.[3][4] This guide serves as a core resource for understanding the foundational studies that validate CK1δ/ε as therapeutic targets for SR-3029.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of SR-3029.

Table 1: In Vitro Kinase Inhibition Profile of SR-3029

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| Casein Kinase 1δ (CK1δ) | 44 | 97 | Cell-free assay | [2][5] |

| Casein Kinase 1ε (CK1ε) | 260 | 97 | Cell-free assay | [2][5] |

| CDK4/cyclin D1 | 576 | - | Not Specified | [2] |

| CDK4/cyclin D3 | 368 | - | Not Specified | [2] |

| CDK6/cyclin D1 | 428 | - | Not Specified | [2] |

| CDK6/cyclin D3 | 427 | - | Not Specified | [2] |

| FLT3 | 3000 | - | Not Specified | [2] |

Table 2: In Vitro Anti-proliferative Activity of SR-3029

| Cell Line | Cancer Type | EC50 (nM) | Assay Type | Reference |

| A375 | Human Melanoma | 86 | MTT Assay | [2] |

Table 3: In Vivo Efficacy of SR-3029 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Effect | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Tumor regression | [6] |

| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer | Not specified | Tumor regression | [6] |

| HER2+ Breast Cancer Model | HER2+ Breast Cancer | Not specified | Tumor growth inhibition | [6] |

| PANC-1 Orthotopic | Pancreatic Cancer | Not specified | In combination with gemcitabine, improved efficacy and increased dCK expression | [7] |

Signaling Pathways

SR-3029 primarily exerts its anti-cancer effects through the inhibition of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, a destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[8] Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm.[9] This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes, such as c-myc and cyclin D1, which promote cell proliferation.[10] SR-3029, by inhibiting CK1δ/ε, is believed to disrupt the phosphorylation events that regulate the stability of β-catenin, thereby preventing its accumulation and subsequent downstream signaling.[6]

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of SR-3029.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the validation of SR-3029.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3029 against target kinases.

General Protocol:

-

Reagents and Materials: Recombinant human kinases (CK1δ, CK1ε, etc.), appropriate peptide or protein substrate, ATP, kinase assay buffer, 96-well plates, plate reader. A common method involves radioisotope labeling.[11]

-

Procedure: a. Prepare a serial dilution of SR-3029 in DMSO. b. In a 96-well plate, add the kinase, substrate, and SR-3029 at various concentrations to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP). d. Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. g. Wash the filter plate to remove unincorporated ATP. h. Measure the amount of incorporated radiolabel using a scintillation counter or a similar detection method.

-

Data Analysis: a. Calculate the percentage of kinase activity inhibition for each concentration of SR-3029 compared to the vehicle control (DMSO). b. Plot the percentage of inhibition against the logarithm of the SR-3029 concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To determine the half-maximal effective concentration (EC50) of SR-3029 on the proliferation of cancer cell lines.

General Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

-

Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of SR-3029 or vehicle control (DMSO) for a specified period (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution). e. Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration of SR-3029 relative to the vehicle-treated control cells. b. Plot the percentage of viability against the logarithm of the SR-3029 concentration. c. Determine the EC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of SR-3029 in a living organism.

General Protocol:

-

Animal Models: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice) to prevent rejection of human tumor cells.[12]

-

Procedure: a. Tumor Implantation: Implant human cancer cells (e.g., MDA-MB-231 for breast cancer) either subcutaneously or orthotopically into the mice.[4] For patient-derived xenografts (PDX), small fragments of a patient's tumor are implanted.[13] b. Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). c. Treatment: Randomize the mice into treatment and control groups. Administer SR-3029 (e.g., via intraperitoneal injection) or a vehicle control at a specified dose and schedule.[7] d. Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. e. Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: a. Compare the tumor growth rates and final tumor volumes between the SR-3029-treated and control groups. b. Analyze the excised tumors for biomarkers of drug activity (e.g., levels of β-catenin, cyclin D1, or proliferation markers like Ki-67) using techniques such as Western blotting or immunohistochemistry.

Caption: A representative workflow for in vivo testing of SR-3029 in a mouse xenograft model.

Conclusion

The preclinical data strongly support the target validation of CK1δ and CK1ε for the therapeutic agent SR-3029. Its potent and selective inhibition of these kinases leads to the disruption of the Wnt/β-catenin signaling pathway and demonstrates significant anti-proliferative and anti-tumor effects in relevant cancer models. The experimental protocols outlined in this guide provide a framework for the key studies required to characterize and validate such targeted therapies. Further investigation into the clinical potential of SR-3029 is warranted based on these robust preclinical findings. As of the latest available information, SR-3029 has not entered clinical trials. However, other inhibitors targeting casein kinase 1 isoforms are under investigation in clinical settings for various cancers.[3]

References

- 1. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Therapeutic targeting of casein kinase 1δ in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Mouse models of breast cancer in preclinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

SR-3029: A Potent and Selective Casein Kinase 1δ/1ε Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3029 is a potent, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] Due to the critical role of these kinases in various cellular processes, including the Wnt/β-catenin signaling pathway, SR-3029 has emerged as a valuable tool for investigating the therapeutic potential of targeting CK1δ/ε in oncology, particularly in breast cancer. This technical guide provides a comprehensive overview of SR-3029, including its inhibitory activity, selectivity, and detailed experimental protocols for its use in preclinical research.

Data Presentation: Inhibitory Profile of SR-3029

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of SR-3029.

Table 1: In Vitro Inhibitory Activity of SR-3029 against CK1δ and CK1ε

| Target | IC50 (nM) | Ki (nM) |

| CK1δ | 44 | 97 |

| CK1ε | 260 | 97 |

Data compiled from multiple sources.[1][2]

Table 2: Selectivity Profile of SR-3029 against a Panel of Off-Target Kinases

| Off-Target Kinase | IC50 (nM) |

| CDK4/cyclin D1 | 576 |

| CDK4/cyclin D3 | 368 |

| CDK6/cyclin D1 | 428 |

| CDK6/cyclin D3 | 427 |

| FLT3 | 3000 |

SR-3029 demonstrates selectivity for CK1δ/ε over a broad range of kinases.[1]

Table 3: Cellular Activity of SR-3029

| Cell Line | Assay Type | EC50 (nM) |

| A375 (Human Melanoma) | Proliferation | 86 |

SR-3029 effectively inhibits the proliferation of cancer cell lines.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving SR-3029.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes the determination of SR-3029's IC50 values against CK1δ and CK1ε using a TR-FRET-based assay.

Materials:

-

Recombinant human CK1δ and CK1ε (full-length)

-

LanthaScreen™ Tb-anti-pSer antibody

-

Fluorescein-labeled substrate peptide (e.g., Fluorescein-RRLHHTPQS(p)LLRS-amide)

-

ATP

-

SR-3029

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

Stop Buffer: 10 mM EDTA in Assay Buffer

-

384-well, low-volume, black microplates

Procedure:

-

Prepare a serial dilution of SR-3029 in DMSO, followed by a 1:100 dilution in Assay Buffer.

-

In a 384-well plate, add 2.5 µL of the diluted SR-3029 or DMSO (vehicle control).

-

Add 2.5 µL of the CK1δ or CK1ε enzyme solution (final concentration ~1-5 nM) to each well.

-

Initiate the kinase reaction by adding 5 µL of a mixture of the fluorescein-labeled substrate peptide (final concentration ~200 nM) and ATP (at the Km concentration for each enzyme) in Assay Buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of the Stop Buffer containing the Tb-anti-pSer antibody (final concentration ~2 nM).

-

Incubate the plate for an additional 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 495 nm and 520 nm.

-

Calculate the emission ratio (520 nm / 495 nm) and plot the results against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve fit.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the procedure for assessing the effect of SR-3029 on the proliferation of A375 human melanoma cells.

Materials:

-

A375 human melanoma cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

SR-3029

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well, clear, flat-bottom microplates

Procedure:

-

Seed A375 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare a serial dilution of SR-3029 in culture medium from a DMSO stock.

-

Remove the existing medium from the wells and add 100 µL of the diluted SR-3029 or vehicle control.

-

Incubate the cells for 72 hours.

-

Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

In Vivo Tumor Xenograft Study

This protocol describes a typical in vivo efficacy study of SR-3029 in a mouse xenograft model using a human breast cancer cell line.

Materials:

-

MDA-MB-231 human breast cancer cell line

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel

-

SR-3029

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers

Procedure:

-

Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Prepare the SR-3029 formulation in the vehicle solution.

-

Administer SR-3029 (e.g., 20 mg/kg) or vehicle control to the mice via intraperitoneal injection daily.

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for Wnt/β-catenin pathway markers).

Mandatory Visualizations

Signaling Pathway

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of SR-3029 on CK1δ/ε.

Experimental Workflow

Caption: A generalized experimental workflow for the preclinical evaluation of SR-3029.

Logical Relationship

Caption: The mechanism of action of SR-3029, leading to the inhibition of tumor growth.

References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 2. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of SR-3029

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3029 is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), isoforms implicated in the progression of various human cancers.[1][2][3] Developed from a purine scaffold identified through high-throughput screening, SR-3029 has demonstrated significant anti-proliferative properties in preclinical models of melanoma and breast cancer.[3][4] Its mechanism of action primarily involves the disruption of the Wnt/β-catenin signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[2][5] This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of SR-3029, including its mechanism of action, key experimental data, and detailed protocols.

Introduction: The Discovery of SR-3029

The journey to identify SR-3029 began with a high-throughput screening effort that identified a purine scaffold inhibitor, SR-653234, as a promising starting point for the development of selective CK1δ/ε inhibitors.[4] Through subsequent structure-activity relationship (SAR) studies, researchers synthesized a series of analogs, leading to the identification of SR-3029 as a lead compound with potent inhibitory activity against CK1δ and favorable pharmacokinetic properties for in vivo studies.[4]

Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

SR-3029 functions as an ATP-competitive inhibitor of CK1δ and CK1ε.[2] These kinases are positive regulators of the canonical Wnt/β-catenin signaling pathway.[3][6] In a healthy state, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate gene transcription associated with cell proliferation.

CK1δ and CK1ε play a crucial role in this pathway by phosphorylating components of the destruction complex, such as Dishevelled (DVL), thereby promoting its inactivation and stabilizing β-catenin.[1] By inhibiting CK1δ and CK1ε, SR-3029 prevents the inactivation of the destruction complex, leading to the degradation of β-catenin and the subsequent downregulation of Wnt target genes.[6][7] This ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway.[5][8]

Quantitative Data

The following tables summarize the key quantitative data for SR-3029.

Table 1: In Vitro Inhibitory Activity of SR-3029

| Target | IC50 (nM) | Ki (nM) | Assay Type |

| Casein Kinase 1δ (CK1δ) | 44[1][2][3][9][10] | 97[2][4][7][11] | Kinase Assay |

| Casein Kinase 1ε (CK1ε) | 260[1][2][3][7][9][10] | 97[2][4][7][11] | Kinase Assay |

| CDK4/cyclin D1 | 576[2][6] | - | Kinase Assay |

| CDK4/cyclin D3 | 368[2][6] | - | Kinase Assay |

| CDK6/cyclin D1 | 428[2][6] | - | Kinase Assay |

| CDK6/cyclin D3 | 427[2][6] | - | Kinase Assay |

| FLT3 | 3000[2][6] | - | Kinase Assay |

Table 2: Cellular Activity of SR-3029

| Cell Line | EC50 (nM) | Assay Type |

| A375 (Melanoma) | 86[2][6] | MTT Proliferation Assay |

Table 3: In Vivo Efficacy of SR-3029

| Xenograft Model | Dosage | Effect |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 20 mg/kg daily, i.p.[2][7] | Anti-tumor effects[2][7] |

| MDA-MB-468 (Triple-Negative Breast Cancer) | 20 mg/kg daily, i.p.[2] | Anti-tumor effects[2] |

| SKBR3 (HER2+ Breast Cancer) | 20 mg/kg daily, i.p.[2] | Anti-tumor effects[2] |

| BT474 (HER2+ Breast Cancer) | 20 mg/kg daily, i.p.[2] | Anti-tumor effects[2] |

| PANC-1 (Pancreatic Cancer) | 20 mg/kg i.p. injection[12] | Significant decrease in tumor volume and weight[12] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of SR-3029 against CK1δ and CK1ε can be determined using a variety of commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.

-

Reagent Preparation: Dilute the kinase, substrate (e.g., Ulight-Topo-IIa(Thr1342) peptide for CK1δ), ATP, and SR-3029 to their final desired concentrations in the kinase buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT, 0.01% Triton X-100).[4]

-

Reaction Setup: In a 384-well plate, combine the inhibitor (or DMSO as a vehicle control), enzyme, and a mixture of the substrate and ATP.[2]

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Terminate the reaction and measure the kinase activity according to the kit manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent, incubating, adding the Kinase Detection Reagent, and measuring luminescence.

-

Data Analysis: Generate dose-response curves by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Calculate the IC50 value using a suitable nonlinear regression model.

KINOMEscan® Selectivity Profiling

To assess the selectivity of SR-3029, a comprehensive kinase profiling assay such as the DiscoverRX® KINOMEscan® can be employed. This is a competition binding assay.[4]

-

Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

-

Procedure: The test compound (e.g., at a concentration of 10 µM) is incubated with the kinase-ligand-bead complex.[4]

-

Quantification: The amount of kinase that remains bound to the solid support is measured using quantitative PCR of the DNA tag.[4]

-

Data Interpretation: The results are typically expressed as the percentage of the control, where a lower percentage indicates stronger binding of the test compound to the kinase.

MTT Cell Proliferation Assay

The effect of SR-3029 on the proliferation of cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of SR-3029 (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the logarithm of the SR-3029 concentration to determine the EC50 value.

Mouse Xenograft Model

The in vivo anti-tumor efficacy of SR-3029 can be assessed using mouse xenograft models.

-

Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells into the appropriate site of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer SR-3029 (e.g., 20 mg/kg daily via intraperitoneal injection) and a vehicle control to the respective groups for a defined period.[7][12]

-

Tumor Monitoring: Measure tumor volume regularly (e.g., twice a week) using calipers. For orthotopic models, tumor growth can be monitored using bioluminescent imaging if the cells are engineered to express luciferase.[12]

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze the data to determine the effect of SR-3029 on tumor growth. Immunohistochemical analysis of tumor tissues can be performed to assess biomarkers of drug activity (e.g., levels of nuclear β-catenin).[7]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of SR-3029.

Caption: Experimental workflow for the discovery and preclinical development of SR-3029.

Conclusion

SR-3029 has emerged as a promising preclinical candidate for the treatment of cancers driven by aberrant Wnt/β-catenin signaling. Its potent and selective inhibition of CK1δ and CK1ε, coupled with demonstrated anti-tumor activity in in vitro and in vivo models, underscores its therapeutic potential. Further investigation into its pharmacokinetic and safety profiles will be crucial for its potential advancement into clinical development. This document provides a foundational guide for researchers and drug development professionals interested in the continued exploration of SR-3029 and the broader field of CK1δ/ε inhibition in oncology.

References

- 1. The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 6. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]

- 9. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

SR-3029: A Potent Modulator of the Wnt Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR-3029 is a potent and selective small molecule inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), key regulators of the canonical Wnt/β-catenin signaling pathway.[1][2][3] This document provides a comprehensive technical overview of SR-3029, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its role in the Wnt pathway. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting Wnt-driven pathologies, particularly in oncology.

Introduction to the Wnt Pathway and the Role of CK1δ/ε

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers. In the canonical Wnt pathway, the stability of the transcriptional coactivator β-catenin is tightly controlled by a "destruction complex," which includes Axin, APC, GSK3β, and CK1. Phosphorylation of β-catenin by this complex earmarks it for ubiquitination and subsequent proteasomal degradation.

CK1δ and CK1ε are serine/threonine kinases that play a positive regulatory role in the Wnt/β-catenin pathway.[4][5] They are involved in the phosphorylation events that regulate the stability of the destruction complex and β-catenin.[4][5] Overexpression and amplification of CSNK1D (the gene encoding CK1δ) have been identified in various human tumors, including breast cancer, correlating with the activation of Wnt signaling.[6] This makes CK1δ a compelling therapeutic target for cancers with dysregulated Wnt signaling.

SR-3029: Mechanism of Action

SR-3029 is an ATP-competitive inhibitor of CK1δ and CK1ε.[2] By binding to the ATP-binding pocket of these kinases, SR-3029 prevents the phosphorylation of their downstream substrates. In the context of the Wnt pathway, inhibition of CK1δ/ε by SR-3029 leads to a reduction in nuclear β-catenin levels and a subsequent decrease in the transcription of Wnt target genes.[6][7] This ultimately results in the suppression of proliferation and induction of apoptosis in cancer cells that are dependent on Wnt/β-catenin signaling.[6]

dot

Caption: SR-3029 inhibits CK1δ/ε within the destruction complex, preventing β-catenin degradation and subsequent Wnt target gene transcription.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for SR-3029.

Table 1: In Vitro Kinase Inhibitory Activity of SR-3029

| Target Kinase | IC50 (nM) | Ki (nM) | Reference(s) |

| CK1δ | 44 | 97 | [1][2] |

| CK1ε | 260 | 97 | [1][2] |

Table 2: Off-Target Kinase Inhibitory Activity of SR-3029

| Off-Target Kinase | IC50 (nM) | Reference(s) |

| CDK4/cyclin D1 | 576 | [2][7] |

| CDK4/cyclin D3 | 368 | [2][7] |

| CDK6/cyclin D1 | 428 | [2][7] |

| CDK6/cyclin D3 | 427 | [2][7] |

| FLT3 | 3000 | [2][7] |

SR-3029 was found to be selective for CK1δ and CK1ε over a panel of 438 kinases, with only a few off-target kinases inhibited by more than 90% at a concentration of 10 µM.[7][8]

Table 3: In Vitro Anti-proliferative Activity of SR-3029

| Cell Line | Cancer Type | EC50 (nM) | Reference(s) |

| A375 | Human Melanoma | 86 | [2][7][8] |

SR-3029 shows less potent activity against breast cancer cell lines like MCF7 and T47D, which express low amounts of CK1δ.[2]

Table 4: In Vivo Efficacy of SR-3029

| Xenograft Model | Cancer Type | Dosage | Outcome | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 20 mg/kg/day (i.p.) | Tumor growth reduction, increased lifespan | [2][7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 20 mg/kg/day (i.p.) | Tumor growth reduction, increased lifespan | [2][7] |

| SKBR3 | HER2+ Breast Cancer | 20 mg/kg/day (i.p.) | Anti-tumor effects | [2] |

| BT474 | HER2+ Breast Cancer | 20 mg/kg/day (i.p.) | Anti-tumor effects | [2] |

| Patient-Derived Xenograft (PDX) | Basal-like Invasive Ductal Carcinoma | 20 mg/kg/day (i.p.) | Significant tumor growth inhibition | [2][6] |

| PANC-1 Orthotopic | Pancreatic Cancer | 20 mg/kg (i.p.) in combination with Gemcitabine | Greater inhibition of tumor growth compared to single agents | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of SR-3029.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of SR-3029 against target kinases.

Methodology:

-

Recombinant human CK1δ or CK1ε is incubated with a specific peptide substrate and ATP.

-

SR-3029 is added in a range of concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To determine the EC50 of SR-3029 on cancer cell viability.

Methodology:

-

Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of SR-3029 or vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed.

-

MTT Assay: MTT reagent is added, which is converted to formazan by metabolically active cells. The formazan is then solubilized, and absorbance is measured.

-

CellTiter-Glo® Assay: A reagent that measures ATP levels is added, and luminescence is recorded as a measure of cell viability.

-

-

EC50 values are calculated from the dose-response curves.

Western Blotting for Wnt Pathway Proteins

Objective: To assess the effect of SR-3029 on the levels of Wnt pathway proteins.

Methodology:

-

Cells are treated with SR-3029 or vehicle for a specified time.

-

Cells are lysed, and protein concentrations are determined (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., β-catenin, active β-catenin, Cyclin D1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TCF/LEF Reporter Assay

Objective: To measure the effect of SR-3029 on β-catenin/TCF-dependent transcriptional activity.

Methodology:

-

Cells (e.g., HEK293T) are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

-

Transfected cells are treated with SR-3029 or vehicle.

-

Cells are lysed, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

dot

Caption: A representative experimental workflow for evaluating the effects of SR-3029 on the Wnt pathway in vitro and in vivo.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of SR-3029 in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID) are inoculated with human cancer cells (e.g., MDA-MB-231) to establish tumors.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

SR-3029 is administered systemically (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

-

Tumor growth is monitored regularly by caliper measurements.

-

At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for biomarkers like nuclear β-catenin and Ki-67.[2]

Conclusion

SR-3029 is a well-characterized, potent, and selective inhibitor of CK1δ/ε with demonstrated activity against the canonical Wnt/β-catenin signaling pathway. Its ability to reduce nuclear β-catenin levels and suppress the transcription of Wnt target genes translates to significant anti-proliferative and pro-apoptotic effects in preclinical cancer models, particularly in breast cancer. The comprehensive data and established experimental protocols presented in this guide provide a solid foundation for further investigation of SR-3029 as a potential therapeutic agent for Wnt-driven diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]

- 4. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]

- 5. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

The Impact of SR-3029 on β-Catenin Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), and its subsequent effects on the β-catenin signaling pathway. The aberrant activation of the Wnt/β-catenin pathway is a known driver in various cancers, making targeted inhibition a critical area of research. SR-3029 has emerged as a promising therapeutic agent, and this document will detail its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the core signaling pathways.

Core Mechanism of Action

SR-3029 is an ATP-competitive inhibitor of CK1δ and CK1ε, two key positive regulators of the canonical Wnt/β-catenin signaling pathway.[1][2] In a healthy state, β-catenin is targeted for proteasomal degradation by a "destruction complex," which includes Axin, APC, GSK3β, and CK1α. However, in certain cancers, overexpression of CK1δ/ε can lead to the stabilization and nuclear accumulation of β-catenin.[3][4] This nuclear β-catenin then acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of genes involved in cell proliferation and survival.[5][6]

SR-3029 disrupts this process by inhibiting the kinase activity of CK1δ and CK1ε.[7] This inhibition leads to a destabilization of β-catenin, preventing its nuclear translocation and subsequent activation of target genes.[6][8] Studies have shown that treatment with SR-3029 markedly reduces the total and nuclear abundance of β-catenin, leading to decreased TCF-dependent gene transcription.[3][5] This ultimately results in suppressed growth and induction of apoptosis in cancer cells that are dependent on this pathway.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and selectivity of SR-3029.

| Target | IC50 (nM) | Ki (nM) | Reference |

| CK1δ | 44 | 97 | [1][7] |

| CK1ε | 260 | 97 | [1][7] |

| CDK4/cyclin D1 | 576 | - | [1][10] |

| CDK4/cyclin D3 | 368 | - | [1][10] |

| CDK6/cyclin D1 | 428 | - | [1][10] |

| CDK6/cyclin D3 | 427 | - | [1][10] |

| FLT3 | 3000 | - | [1][10] |

| Table 1: In vitro inhibitory activity of SR-3029 against primary targets and selected off-target kinases. |

| Cell Line | EC50 (nM) | Cancer Type | Reference |

| A375 | 86 | Human Melanoma | [1][10] |

| CK1δ-overexpressing | 5-70 | Breast Cancer | [2] |

| Table 2: Anti-proliferative activity of SR-3029 in cancer cell lines. |

| Model | Dosage | Effect | Reference |

| MDA-MB-231 & MDA-MB-468 Xenografts | 20 mg/kg/day | Reduced tumor growth, increased lifespan | [10] |

| TNBC Tumor Xenografts | 20 mg/kg/day (48 days) | Reduced nuclear β-catenin and target gene expression | [3][9] |

| Table 3: In vivo efficacy of SR-3029 in mouse xenograft models. |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of SR-3029 on β-catenin signaling.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 of SR-3029 against target kinases.

-

Methodology:

-

Kinase reactions are performed in a 384-well plate format in a final volume of 10 µL.

-

The reaction buffer contains 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 0.01% Triton X-100, and 1% DMSO.

-

SR-3029 is serially diluted (typically 3-fold dilutions starting from 10 µM) and added to the wells.

-

The kinase and its respective substrate are added to initiate the reaction.

-

The reaction is allowed to proceed at room temperature for a defined period (e.g., 10 minutes).

-

The reaction is terminated by the addition of a stop solution containing a detection reagent (e.g., Eu-anti-p-Topo-IIa in Lance Detection Buffer).

-

The fluorescent signal is measured using a plate reader.

-

Data is fitted to a four-parameter logistic equation to determine the IC50 values.[1]

-

Cell Viability (MTT) Assay

-

Objective: To determine the EC50 of SR-3029 on cancer cell proliferation.

-

Methodology:

-

Cancer cells (e.g., A375) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with increasing concentrations of SR-3029 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and EC50 values are determined by non-linear regression analysis.

-

Western Blot Analysis of β-catenin

-

Objective: To assess the effect of SR-3029 on total and nuclear β-catenin levels.

-

Methodology:

-

Cancer cells are treated with SR-3029 (e.g., 30 nM for 18 hours) or vehicle.[2][5]

-

For nuclear and cytoplasmic fractionation, cells are lysed using a hypotonic buffer to isolate the cytoplasm, followed by a high-salt buffer to extract nuclear proteins.

-

For total protein, cells are lysed in a standard RIPA buffer.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total β-catenin, active (unphosphorylated) β-catenin, and loading controls (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

TCF-dependent Luciferase Reporter Assay

-

Objective: To measure the effect of SR-3029 on β-catenin-mediated transcriptional activity.

-

Methodology:

-

Cells (e.g., MDA-MB-231) are stably transfected with a TCF-dependent luciferase reporter construct (e.g., TOPFlash).[2][5]

-

Cells are seeded in multi-well plates and treated with SR-3029 or vehicle.

-

Following treatment, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.

-

Luciferase activity is often normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

-

The results are expressed as a fold change relative to the vehicle-treated control.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Figure 1: The Wnt/β-catenin signaling pathway and the inhibitory action of SR-3029 on CK1δ/ε.

Figure 2: A generalized experimental workflow for evaluating the effects of SR-3029.

Figure 3: Logical flow of SR-3029's mechanism of action on the β-catenin signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]

- 4. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic targeting of casein kinase 1δ in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Preclinical Profile of SR-3029: A Potent and Selective CK1δ/ε Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on SR-3029, a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). The information presented herein is intended to support further investigation and development of this compound for potential therapeutic applications.

Core Mechanism of Action

SR-3029 is an ATP-competitive inhibitor of CK1δ and CK1ε.[1] Its primary mechanism of action involves the suppression of the Wnt/β-catenin signaling pathway.[1][2] In cancer cells with elevated CK1δ expression, inhibition by SR-3029 leads to a reduction in nuclear β-catenin levels and a decrease in the transcriptional activity of β-catenin.[2][3] This disruption of the Wnt pathway ultimately induces apoptosis and suppresses the growth of cancer cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of SR-3029.

Table 1: In Vitro Potency and Selectivity of SR-3029

| Target | IC50 (nM) | Ki (nM) | Notes |

| Primary Targets | |||

| Casein Kinase 1δ (CK1δ) | 44[1][4][5][6][7] | 97[1] | Potent and selective inhibition. |

| Casein Kinase 1ε (CK1ε) | 260[1][4][5][6][7] | 97[1] | Potent and selective inhibition. |

| Off-Target Kinases | |||

| CDK4/cyclin D1 | 576[1][5] | - | |

| CDK4/cyclin D3 | 368[1][5] | - | |

| CDK6/cyclin D1 | 428[1][5] | - | |

| CDK6/cyclin D3 | 427[1][5] | - | |

| FLT3 | 3000[1][5] | - | Weak off-target activity.[8] |

| MYLK4 | >90% inhibition at 10 µM[5] | - | |

| MARK2 | >90% inhibition at 10 µM[5] | - |

Table 2: Cellular Activity of SR-3029

| Cell Line | Cancer Type | EC50 (nM) | Notes |

| A375 | Human Melanoma | 86[1][5] | |

| CK1δ-overexpressing breast cancer cells | Breast Cancer | 5-70[8] | Demonstrates sensitivity to CK1δ/ε inhibition. |

| MCF7 | Breast Cancer | Less potent activity[1] | Expresses low amounts of CK1δ.[1] |

| T47D | Breast Cancer | Less potent activity[1] | Expresses low amounts of CK1δ.[1] |

| MCF10A | Non-tumorigenic breast epithelial | Less potent activity[1] | Expresses low amounts of CK1δ.[1] |

Table 3: In Vivo Efficacy of SR-3029

| Tumor Model | Cancer Type | Dosing | Key Findings |

| Orthotopic MDA-MB-231 & MDA-MB-468 Xenografts | Triple-Negative Breast Cancer | 20 mg/kg daily i.p.[1][5] | Reduced tumor growth and increased lifespan.[5] |

| SKBR3 & BT474 Xenografts | HER2+ Breast Cancer | 20 mg/kg daily i.p.[1] | Anti-tumor effects observed.[1] |

| Patient-Derived Xenograft (PDX) | Basal-like Invasive Ductal Carcinoma | 20 mg/kg daily i.p.[1] | Significantly inhibited tumor growth.[2] |

| Orthotopic PANC-1 Xenograft | Pancreatic Cancer | 20 mg/kg i.p.[9] | Significant decrease in tumor volume and weight.[9] |

| DMBA/TPA-induced Skin Carcinogenesis | Skin Cancer | Topical application | Suppressed tumor formation.[1] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3029 against target kinases.

General Methodology:

-

Recombinant human kinases (CK1δ, CK1ε, and a panel of other kinases) are used.

-

The assay is typically performed in a multi-well plate format.

-

Kinase, substrate (e.g., a specific peptide or protein), and ATP are combined in a reaction buffer.

-

SR-3029 is added at various concentrations.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.

-

The amount of phosphorylated substrate is quantified, often using a method that detects the incorporation of radiolabeled phosphate from [γ-³²P]ATP or using a fluorescence-based assay.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal effective concentration (EC50) of SR-3029 on cancer cell viability.

General Methodology:

-

Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of SR-3029 or vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

EC50 values are determined from the dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of SR-3029 in animal models.

General Methodology for Orthotopic Breast Cancer Xenografts:

-

Female immunodeficient mice (e.g., nude or SCID) are used.

-

Human breast cancer cells (e.g., MDA-MB-231) are surgically implanted into the mammary fat pad.

-

Tumors are allowed to establish and reach a palpable size.

-

Mice are randomized into treatment and control groups.

-

SR-3029 is administered daily via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[1][5] The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight and overall health are monitored for signs of toxicity.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).

General Methodology for Orthotopic Pancreatic Cancer Xenografts:

-

PANC-1 cells, stably expressing luciferase, are orthotopically implanted into the pancreas of athymic nude mice.[9]

-

Tumor growth is monitored weekly using bioluminescent imaging.[9]

-

Treatment with SR-3029 (20 mg/kg i.p.) or vehicle is initiated.[9]

-

After a defined treatment period (e.g., six weeks), mice are sacrificed.[9]

-

Tumors are excised, measured, and weighed.[9]

-

Tumor tissues are analyzed for biomarkers such as cleaved PARP and dCK expression by Western blot.[9]

Western Blot Analysis

Objective: To detect and quantify the levels of specific proteins in cell or tumor lysates.

General Methodology:

-

Protein is extracted from cells or tumor tissue using a lysis buffer.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., β-catenin, active β-catenin, CK1δ, CK1ε, LRP6, cleaved PARP, dCK).[1][9]

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Immunohistochemistry (IHC)

Objective: To visualize the expression and localization of specific proteins within tissue sections.

General Methodology:

-

Tumor tissues are fixed in formalin and embedded in paraffin.

-

Thin sections of the tissue are cut and mounted on microscope slides.

-

The sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the target protein epitopes.

-

The sections are incubated with primary antibodies against proteins of interest (e.g., Ki-67, β-catenin, active β-catenin, CK1δ, CK1ε).[1]

-

A secondary antibody linked to a detection system (e.g., HRP-polymer) is applied.

-

A chromogen (e.g., DAB) is added to produce a colored precipitate at the site of the antigen.

-

The sections are counterstained (e.g., with hematoxylin) and mounted.

-

The stained tissues are visualized and analyzed under a microscope.

Signaling Pathways and Workflows

SR-3029 Mechanism of Action in Wnt/β-catenin Signaling

Caption: SR-3029 inhibits CK1δ, leading to reduced β-catenin and Wnt signaling.

General Experimental Workflow for In Vivo Xenograft Studies

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. SR 3029 | Casein Kinase 1 Inhibitors: R&D Systems [rndsystems.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

SR-3029: A Potent and Selective Inhibitor of Casein Kinase 1δ/ε

An In-depth Technical Guide to SR-3029

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

SR-3029 is a small molecule inhibitor with the chemical name N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine | [2] |

| Molecular Formula | C₂₃H₁₉F₃N₈O | [1][3] |

| Molecular Weight | 480.45 g/mol | [1][3] |

| CAS Number | 1454585-06-8 | [1][3] |

| Appearance | White to pink solid | [4] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble in DMSO (up to 47 mg/mL) and DMF (30 mg/mL). Insoluble in water. | [1][5] |

| Storage | Store at +4°C for short term; -20°C in solvent for long term. | [1][6] |

Biological Activity and Mechanism of Action

SR-3029 is a potent, ATP-competitive inhibitor of CK1δ and CK1ε.[4][7] These kinases are serine/threonine-specific protein kinases that play crucial roles in various cellular processes, including the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

2.1. Kinase Inhibitory Potency

The inhibitory activity of SR-3029 against its primary targets and selected off-targets is detailed below.

| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | References |

| CK1δ | 44 | 97 | [1][4][8] |

| CK1ε | 260 | 97 | [1][4][8] |

| CDK4/cyclin D3 | 368 | N/A | [4][7] |

| CDK6/cyclin D3 | 427 | N/A | [4][7] |

| CDK6/cyclin D1 | 428 | N/A | [4][7] |

| CDK4/cyclin D1 | 576 | N/A | [4][7] |

| FLT3 | 3000 | N/A | [4][7] |

2.2. In Vitro Cellular Activity

SR-3029 demonstrates potent anti-proliferative effects in various cancer cell lines, particularly those with high expression of CK1δ.

| Cell Line | Cancer Type | EC₅₀ (nM) | Notes | References |

| A375 | Human Melanoma | 86 | [4][7] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | N/A | Inhibits proliferation | |

| MDA-MB-468 | Triple-Negative Breast Cancer | N/A | Inhibits proliferation | |

| MCF7 | Breast Cancer | Less potent | Low CK1δ expression | [4][7] |

| T47D | Breast Cancer | Less potent | Low CK1δ expression | [4][7] |

2.3. In Vivo Efficacy

In preclinical animal models, SR-3029 has shown significant anti-tumor activity. Daily intraperitoneal (i.p.) administration of 20 mg/kg SR-3029 effectively inhibited tumor growth in various xenograft models, including triple-negative breast cancer (TNBC), HER2+ breast cancer, and primary patient-derived xenografts (PDX), without overt toxicity.[7] Furthermore, treatment with SR-3029 leads to a reduction in the expression of nuclear β-catenin, a key component of the Wnt signaling pathway, in tumor tissues.[9][7]

Signaling Pathway

SR-3029 exerts its anti-cancer effects primarily through the inhibition of the Wnt/β-catenin signaling pathway. CK1δ is a critical driver of this pathway in human breast cancer.[4] By inhibiting CK1δ/ε, SR-3029 prevents the phosphorylation events that lead to the stabilization and nuclear translocation of β-catenin, thereby downregulating the expression of Wnt target genes like Cyclin D1 (CCND1), which are involved in cell proliferation.[9]

References

- 1. SR 3029 | Casein Kinase 1 Inhibitors: R&D Systems [rndsystems.com]

- 2. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. SR-3029 | CK1δ/ε抑制剂 | MCE [medchemexpress.cn]

- 7. abmole.com [abmole.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

SR-3029: A Comprehensive Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3029 is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), two key regulators of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the biological activity of SR-3029, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows.

Core Biological Activity: Inhibition of CK1δ/ε and Downstream Effects

SR-3029 is an ATP-competitive inhibitor of CK1δ and CK1ε. Its primary mechanism of action involves the suppression of the Wnt/β-catenin signaling cascade.[4][5] In a normal state, a destruction complex marks β-catenin for degradation. Upon Wnt signaling activation, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation. CK1δ is a critical component of the machinery that promotes β-catenin stability in cancer cells. By inhibiting CK1δ/ε, SR-3029 effectively reduces the levels of nuclear β-catenin, leading to the downregulation of Wnt target genes such as CCND1 (encoding Cyclin D1) and MYC, thereby inhibiting cancer cell growth and inducing apoptosis.[5][6]

Signaling Pathway Diagram

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of SR-3029.

Quantitative Biological Activity Data

The biological activity of SR-3029 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| CK1δ | 44 | 97 | ATP Competitive | [2][3] |

| CK1ε | 260 | 97 | ATP Competitive | [2][3] |

| CDK4/cyclin D1 | 576 | N/A | Not Specified | |

| CDK4/cyclin D3 | 368 | N/A | Not Specified | |

| CDK6/cyclin D1 | 428 | N/A | Not Specified | |

| CDK6/cyclin D3 | 427 | N/A | Not Specified | |

| FLT3 | 3000 | N/A | Not Specified |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| A375 | Melanoma | 86 | |

| Pancreatic Cancer Cell Lines | Pancreatic Ductal Adenocarcinoma | 5 - 400 | [2] |

| Bladder Cancer Cell Lines | Bladder Cancer | 5 - 400 | [2] |

| Breast Cancer Cell Lines (CK1δ-overexpressing) | Breast Cancer | 5 - 70 | [1] |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Route | Key Findings | Reference |

| MDA-MB-231 & MDA-MB-468 Orthotopic | Triple-Negative Breast Cancer | 20 mg/kg daily | i.p. | Markedly impaired tumor growth. | [1] |

| SKBR3 & BT474 Orthotopic | HER2+ Breast Cancer | 20 mg/kg daily | i.p. | Anti-tumor effects observed. | |

| Patient-Derived Xenograft (PDX) | Basal-like Invasive Ductal Carcinoma | 20 mg/kg daily | i.p. | Significantly inhibited tumor growth and triggered apoptosis. | [1][5] |

| PANC-1 Orthotopic | Pancreatic Cancer | 20 mg/kg | i.p. | Significant decrease in tumor volume and weight. | [2] |

| DMBA/TPA-induced | Skin Carcinogenesis | Topical application | Acetone | Suppressed tumor formation. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of SR-3029.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of SR-3029 to its target kinases.

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

-

Reagent Preparation:

-

Prepare a 4X serial dilution of SR-3029 in the appropriate kinase buffer.

-

Prepare a 2X mixture of the target kinase (e.g., CK1δ) and a europium-labeled anti-tag antibody in kinase buffer.

-

Prepare a 4X solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in kinase buffer.

-

-

Assay Assembly:

-

In a low-volume 384-well plate, add 4 µL of each concentration of the 4X SR-3029 dilution.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to each well.

-

-

Incubation:

-

Cover the plate and incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the emission ratio (acceptor/donor).

-

Plot the emission ratio against the logarithm of the SR-3029 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Caption: Workflow for the MTT Cell Proliferation Assay.

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of SR-3029 in culture medium.

-

Remove the medium from the wells and add 100 µL of the SR-3029 dilutions. Include vehicle control wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the SR-3029 concentration to determine the EC50 value.

-

Western Blotting for Nuclear β-catenin

This protocol describes the detection and quantification of β-catenin in the nuclear fraction of cells treated with SR-3029.

Caption: Workflow for Western Blotting of Nuclear β-catenin.

-

Sample Preparation:

-

Treat cultured cells with SR-3029 or vehicle control for the desired time.

-

Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving hypotonic lysis and differential centrifugation.

-

Determine the protein concentration of the nuclear extracts using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of nuclear protein extract per lane by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for β-catenin (e.g., rabbit anti-β-catenin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software. Normalize to a nuclear loading control (e.g., Lamin B1).

-

Orthotopic Breast Cancer Xenograft Model

This protocol describes the establishment of an orthotopic breast cancer tumor model in immunocompromised mice to evaluate the in vivo efficacy of SR-3029.

Caption: Workflow for an Orthotopic Breast Cancer Xenograft Study.

-

Cell Preparation and Implantation:

-

Culture human breast cancer cells (e.g., MDA-MB-231) to ~80% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Anesthetize 6-8 week old female immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) into the fourth mammary fat pad.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor the mice for tumor formation. Measure tumor volume with calipers twice a week using the formula: (Length x Width^2) / 2.

-

Once tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

-

Administer SR-3029 (e.g., 20 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.

-

Monitor tumor growth and body weight throughout the study.

-

-

Endpoint Analysis:

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors and record their weight.

-

Process the tumors for further analysis, such as histology (H&E staining, immunohistochemistry for Ki-67 and nuclear β-catenin) and Western blotting.

-

Conclusion

SR-3029 is a potent and selective inhibitor of CK1δ/ε with significant anti-proliferative activity in various cancer models. Its mechanism of action through the inhibition of the Wnt/β-catenin signaling pathway is well-characterized. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of SR-3029 and other inhibitors of this critical oncogenic pathway.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Patient Derived Xenograft (PDX) Models | Xenograft Services [xenograft.net]

- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

SR-3029: A Novel Kinase Inhibitor with Broad Therapeutic Potential in Oncology

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SR-3029, a potent and selective small-molecule inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), is emerging as a promising therapeutic agent in oncology. Preclinical studies have demonstrated its significant anti-tumor activity across a range of malignancies, including pancreatic, bladder, breast, and melanoma cancers. The primary mechanism of action involves the disruption of key oncogenic signaling pathways, notably the Wnt/β-catenin and Hedgehog-GLI cascades, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of the therapeutic potential of SR-3029, detailing its mechanism of action, preclinical efficacy data, and the experimental protocols utilized in its evaluation.

Introduction

Casein Kinase 1 delta (CK1δ) is a serine/threonine kinase that is frequently overexpressed in various human cancers, and its elevated expression often correlates with poorer patient outcomes.[1] CK1δ is a critical regulator of several cellular processes implicated in cancer progression, including signal transduction, cell cycle control, and DNA repair. SR-3029 is a highly selective, ATP-competitive inhibitor of CK1δ and CK1ε, developed to target cancers dependent on these kinases for their growth and survival.[2][3]

Mechanism of Action

SR-3029 exerts its anti-cancer effects by inhibiting the kinase activity of CK1δ and CK1ε. This inhibition disrupts downstream signaling pathways that are crucial for tumor cell proliferation and survival.

Inhibition of the Wnt/β-catenin Signaling Pathway

In many cancers, particularly certain subtypes of breast cancer, the Wnt/β-catenin pathway is aberrantly activated. CK1δ plays a crucial role in this pathway by phosphorylating β-catenin, leading to its stabilization and nuclear translocation.[2][4] Once in the nucleus, β-catenin acts as a transcriptional co-activator for genes that drive cell proliferation. SR-3029 inhibits CK1δ, thereby preventing β-catenin stabilization and blocking its nuclear accumulation.[4] This leads to the downregulation of Wnt target genes and subsequent inhibition of tumor cell growth.[5]

Modulation of the Hedgehog-GLI Signaling Pathway

The Hedgehog (HH)-GLI signaling pathway is another critical driver of tumorigenesis. Recent studies have identified CK1δ as a positive regulator of the oncogenic activity of GLI transcription factors.[6] SR-3029 has been shown to effectively reduce GLI1 expression in cancer cells, including those resistant to Smoothened (SMO) inhibitors, suggesting a potential therapeutic strategy for overcoming drug resistance in HH-driven cancers.[6]

Sensitization to Chemotherapy

In pancreatic and bladder cancer models, SR-3029 has demonstrated a synergistic effect when combined with the chemotherapeutic agent gemcitabine.[1] The mechanism underlying this sensitization involves the upregulation of deoxycytidine kinase (dCK), a rate-limiting enzyme in the activation of gemcitabine.[1] By inhibiting CK1δ, SR-3029 increases dCK levels, thereby enhancing the cytotoxic effects of gemcitabine.[1]

Preclinical Efficacy

The anti-tumor activity of SR-3029 has been evaluated in a variety of preclinical models, demonstrating its broad therapeutic potential.